molecular formula C11H16ClN3O3S B1520319 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride CAS No. 1235440-29-5

4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride

Cat. No. B1520319
CAS RN: 1235440-29-5
M. Wt: 305.78 g/mol
InChI Key: DRYGPFLFDSAPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride (4-AMP-HCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder with a melting point of >300°C and a solubility of 0.4g/ml in water. 4-AMP-HCl is a versatile compound that has been used in a variety of laboratory experiments and research studies.

Scientific Research Applications

Novel Ureido Benzenesulfonamides as Potent Inhibitors

A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated potent inhibition of human carbonic anhydrase IX, a validated drug target for anticancer agents. The compounds showed great potential for further medicinal and pharmacologic studies due to their selectivity and potency against this isoform (Nabih Lolak et al., 2019).

Characterization of Hydrochloride Salts for Pharmaceutical Development

The physicochemical properties of a novel 5-HT6 receptor antagonist were characterized, identifying anhydrate and hydrate forms of the hydrochloride salt. This study provided insights into the preferred form for pharmaceutical development, emphasizing the importance of solid-state properties (A. Hugerth et al., 2006).

Antimicrobial Studies of New Pyridine Derivatives

New pyridine derivatives were synthesized and screened for their antibacterial and antifungal activities. The structure-activity relationship of these compounds was explored, contributing to the development of potential antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Inhibition of Carbonic Anhydrases by Sulfonamide Incorporating Compounds

A study on sulfonamide compounds incorporating piperazine, aminoalcohol, and 1,3,5-triazine structural motifs reported their inhibitory action against carbonic anhydrase I, II, and IX. These findings are of interest for the development of new anticancer drugs targeting hypoxia-induced CA isoforms such as CA IX (E. Havránková et al., 2018).

Piperazine Derivatives as Human Acetylcholinesterase Inhibitors

Piperazine derivatives were evaluated as inhibitors of human acetylcholinesterase, showing potential therapeutic benefits in Alzheimer's disease by inhibiting amyloid peptides aggregation. This research supports the exploration of piperazine derivatives for Alzheimer's treatment (Kavitha Raj Varadaraju et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, suggests that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to wash skin thoroughly after handling .

properties

IUPAC Name

4-[3-(aminomethyl)phenyl]sulfonylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S.ClH/c12-7-9-2-1-3-10(6-9)18(16,17)14-5-4-13-11(15)8-14;/h1-3,6H,4-5,7-8,12H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYGPFLFDSAPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Reactant of Route 2
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Reactant of Route 3
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Reactant of Route 4
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Reactant of Route 5
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Reactant of Route 6
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.